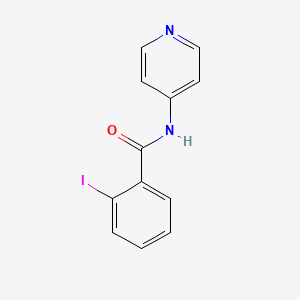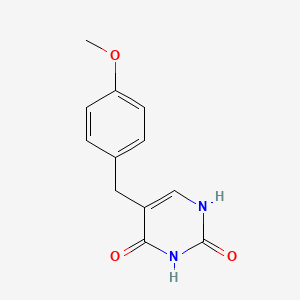
4-formylphenyl 3-(2-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formylphenyl 3-(2-chlorophenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is a yellow powder that is used in various scientific research applications. This compound is synthesized through a specific method that involves the reaction between 4-formylphenol and 3-(2-chlorophenyl)acrylic acid.
Mecanismo De Acción
The mechanism of action of 4-formylphenyl 3-(2-chlorophenyl)acrylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body. This compound is also believed to have antioxidant properties.
Biochemical and Physiological Effects:
4-formylphenyl 3-(2-chlorophenyl)acrylate has been shown to have certain biochemical and physiological effects. It has been shown to have anti-inflammatory properties. It has also been shown to have antitumor activity. This compound has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-formylphenyl 3-(2-chlorophenyl)acrylate in lab experiments include its high purity and stability. This compound is readily available and can be easily synthesized. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of 4-formylphenyl 3-(2-chlorophenyl)acrylate in scientific research. This compound can be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It can also be studied for its potential use as a neuroprotective agent. The synthesis of new chemical compounds using 4-formylphenyl 3-(2-chlorophenyl)acrylate as a starting material can also be explored.
Métodos De Síntesis
The synthesis of 4-formylphenyl 3-(2-chlorophenyl)acrylate involves the reaction between 4-formylphenol and 3-(2-chlorophenyl)acrylic acid. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for a specific time, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-formylphenyl 3-(2-chlorophenyl)acrylate is used in various scientific research applications. It is used as a starting material in the synthesis of various other chemical compounds. It is also used as a reagent in organic synthesis reactions. This compound is used in the development of new drugs and pharmaceuticals.
Propiedades
IUPAC Name |
(4-formylphenyl) (E)-3-(2-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-15-4-2-1-3-13(15)7-10-16(19)20-14-8-5-12(11-18)6-9-14/h1-11H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJULQBJEBNHSJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formylphenyl (2E)-3-(2-chlorophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)

![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)



